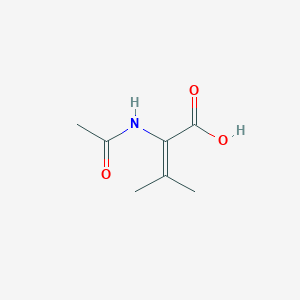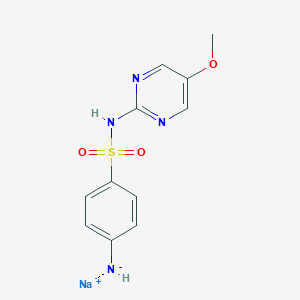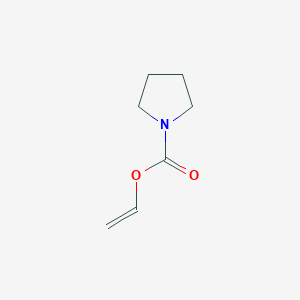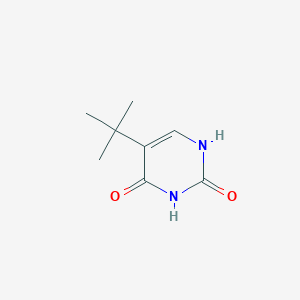
Crotonic acid, 2-acetamido-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotonic acid, 2-acetamido-3-methyl- is a type of organic compound that belongs to the family of carboxylic acids. It is commonly used as a reagent in various chemical reactions and is known for its unique properties. Crotonic acid, 2-acetamido-3-methyl- has been the focus of many scientific studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of crotonic acid, 2-acetamido-3-methyl- is not fully understood. However, studies have suggested that it may work by inhibiting the growth of bacteria or cancer cells through the disruption of key cellular processes.
Biochemische Und Physiologische Effekte
Crotonic acid, 2-acetamido-3-methyl- has been shown to have a number of biochemical and physiological effects. It has been found to be toxic to certain types of bacteria and cancer cells. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using crotonic acid, 2-acetamido-3-methyl- in lab experiments is its high yield synthesis method. Additionally, it has a number of potential applications in various fields. However, one limitation of using crotonic acid, 2-acetamido-3-methyl- is its potential toxicity, which may require additional safety precautions when handling.
Zukünftige Richtungen
There are a number of potential future directions for research on crotonic acid, 2-acetamido-3-methyl-. One area of interest is the development of new antibiotics based on its antibacterial properties. Additionally, further investigation into its potential use in cancer treatment may yield promising results. Finally, research into the use of crotonic acid, 2-acetamido-3-methyl- in the development of new materials for use in the electronics industry may also be an area of interest.
Synthesemethoden
Crotonic acid, 2-acetamido-3-methyl- can be synthesized through a number of different methods. One common method involves the reaction of crotonic acid with acetamide and methylamine in the presence of a catalyst. Another method involves the reaction of crotonic acid with acetic anhydride and methylamine. Both methods result in the formation of crotonic acid, 2-acetamido-3-methyl- with high yields.
Wissenschaftliche Forschungsanwendungen
Crotonic acid, 2-acetamido-3-methyl- has been extensively studied for its potential applications in various fields. It has been found to have antibacterial properties and has been used in the development of new antibiotics. It has also been used in the synthesis of new materials for use in the electronics industry. Additionally, crotonic acid, 2-acetamido-3-methyl- has been investigated for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
6642-21-3 |
|---|---|
Produktname |
Crotonic acid, 2-acetamido-3-methyl- |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-acetamido-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6(7(10)11)8-5(3)9/h1-3H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
VVBDLUDKPUDRKT-UHFFFAOYSA-N |
SMILES |
CC(=C(C(=O)O)NC(=O)C)C |
Kanonische SMILES |
CC(=C(C(=O)O)NC(=O)C)C |
Andere CAS-Nummern |
6642-21-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)







